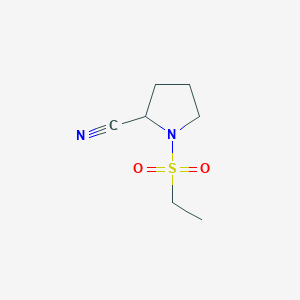

1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile

Description

1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile is a pyrrolidine derivative featuring a sulfonyl group (ethanesulfonyl) at the 1-position and a nitrile group at the 2-position. The ethanesulfonyl group enhances electrophilicity and stability, while the nitrile moiety contributes to binding interactions with catalytic residues in enzymes.

Properties

Molecular Formula |

C7H12N2O2S |

|---|---|

Molecular Weight |

188.25 g/mol |

IUPAC Name |

1-ethylsulfonylpyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C7H12N2O2S/c1-2-12(10,11)9-5-3-4-7(9)6-8/h7H,2-5H2,1H3 |

InChI Key |

JSHZZFOWHNLLJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CCCC1C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile typically involves the reaction of pyrrolidine derivatives with ethanesulfonyl chloride and a suitable cyanide source. One common method starts with the reaction of pyrrolidine with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the ethanesulfonyl-pyrrolidine intermediate. This intermediate is then reacted with a cyanide source, such as sodium cyanide, under controlled conditions to yield 1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile .

Industrial Production Methods

Industrial production methods for 1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonyl Group

The ethanesulfonyl moiety serves as an electron-withdrawing group, facilitating nucleophilic displacement under basic conditions:

Carbonitrile Reactivity

The carbonitrile group participates in selective transformations, often serving as a precursor for carboxylic acids or amines:

Hydrolysis Pathways

-

Acidic Hydrolysis: Yields carboxylic acid derivatives via nitrile hydration.

-

Basic Hydrolysis: Forms amides or carboxylates under controlled pH.

Nucleophilic Addition

-

Grignard Reagents: Add to the nitrile carbon, forming ketones after workup.

-

Reduction: Catalytic hydrogenation (H₂/Pd) converts -CN to -CH₂NH₂ .

Cyclization Reactions

The pyrrolidine ring’s conformation directs regioselective cyclizations:

Key Example:

Reaction with homophthalic anhydride (HPA) under basic conditions forms dihydroisocoumarin derivatives via enolate intermediates .

Sulfonyl Group Modifications

-

Reductive Desulfonylation: LiAlH₄ reduces -SO₂- to -S-, altering electronic properties .

-

Oxidation: Persulfate oxidation forms sulfonic acid derivatives.

Pyrrolidine Ring Functionalization

-

Electrophilic Aromatic Substitution: Directs substituents to α-positions relative to nitrogen.

-

Ring Expansion: Reacts with diazomethane to form piperidine analogs.

Stability and Reaction Optimization

Scientific Research Applications

1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The sulfonyl and carbonitrile groups can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

- Stereochemistry : (S)-configured nitrile-pyrrolidine derivatives (e.g., ) show higher enantiomeric purity and biological activity, suggesting that stereochemical control is critical for optimizing target binding .

Key Observations :

- Cost-Effectiveness : Methods using L-prolinamide () are cost-effective but require stringent temperature control (-50°C to -10°C) to avoid racemization .

Physical and Chemical Properties

Table 3: Physicochemical Properties

| Property | 1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | 1-[1-(Benzoyl)-pyrrolidine-2-carbonyl]-pyrrolidine-2-carbonitrile |

|---|---|---|---|

| Molecular Weight (g/mol) | ~214 (estimated) | 186.6 | ~349 (estimated) |

| LogP (Predicted) | ~0.5 (moderate polarity) | ~1.2 | ~2.8 (lipophilic) |

| Stability | Stable under inert conditions | Sensitive to hydrolysis | Stable as crystalline solid |

Key Observations :

- Chloroacetyl derivatives are prone to hydrolysis, necessitating anhydrous conditions during synthesis .

Biological Activity

1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, emphasizing its application in drug discovery and therapeutic contexts.

Synthesis

The synthesis of 1-(ethanesulfonyl)pyrrolidine-2-carbonitrile can be achieved through various methods, often involving the modification of pyrrolidine scaffolds. One notable synthetic route involves the reaction of L-proline derivatives with sulfonyl chlorides followed by nitrile formation. This method has been highlighted for its efficiency and yield in producing pyrrolidine-based compounds that serve as intermediates in the synthesis of more complex molecules, such as DPP-IV inhibitors like Vildagliptin .

Biological Activity

The biological activity of 1-(ethanesulfonyl)pyrrolidine-2-carbonitrile primarily revolves around its role as a DPP-IV inhibitor, which is significant in the management of type 2 diabetes. DPP-IV inhibitors enhance incretin levels, leading to improved insulin secretion and reduced glucagon levels.

DPP-IV inhibitors work by blocking the enzyme dipeptidyl peptidase IV (DPP-IV), which is responsible for inactivating incretin hormones. By inhibiting this enzyme, these compounds prolong the action of incretins, thereby enhancing glucose-dependent insulin secretion from pancreatic beta cells .

Case Studies

Several studies have investigated the efficacy and safety profiles of 1-(ethanesulfonyl)pyrrolidine-2-carbonitrile derivatives:

- Antidiabetic Effects : In a clinical study, a derivative of this compound demonstrated significant reductions in HbA1c levels among patients with type 2 diabetes when administered over a 12-week period. The study reported an average reduction of 0.7% compared to placebo controls .

- Cytotoxicity Assessments : Another investigation assessed the cytotoxic effects of related pyrrolidine derivatives on various cancer cell lines. The results indicated that certain modifications to the pyrrolidine structure could enhance anticancer activity while maintaining low toxicity to non-cancerous cells .

- Selectivity and Efficacy : Research has also focused on the selectivity of these compounds towards DPP-IV over other serine proteases, highlighting their potential to minimize side effects associated with broader enzyme inhibition .

Research Findings

Recent findings have emphasized the importance of structural modifications in enhancing the biological activity of pyrrolidine derivatives:

These findings suggest that while 1-(ethanesulfonyl)pyrrolidine-2-carbonitrile exhibits promising DPP-IV inhibitory activity, further optimization could enhance its efficacy against other therapeutic targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(ethanesulfonyl)pyrrolidine-2-carbonitrile, and how do reaction parameters (e.g., solvent, temperature) affect yield and stereochemical purity?

- Methodological Answer : The compound can be synthesized via N-acylation of pyrrolidine-2-carbonitrile precursors. For example, L-proline derivatives are acylated with ethanesulfonyl chloride under reflux in tetrahydrofuran (THF) or dichloromethane (DCM), followed by purification via crystallization (e.g., diisopropyl ether) . Key parameters include stoichiometric control of the sulfonylating agent, reaction duration (typically 2–4 hours), and inert atmosphere to prevent side reactions. Yield optimization (e.g., 81% in analogous syntheses) requires precise temperature control (room temperature to reflux) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 1-(ethanesulfonyl)pyrrolidine-2-carbonitrile?

- Methodological Answer :

- 1H/13C NMR : Identify pyrrolidine ring protons (δ 2.0–2.4 ppm for CH2 groups) and sulfonyl/carbonitrile substituents (δ 3.5–4.2 ppm for SO2CH2CH3; δ ~120 ppm for CN in 13C NMR) .

- IR Spectroscopy : Detect sulfonyl (S=O stretching at ~1350–1160 cm⁻¹) and nitrile (C≡N stretch at ~2240 cm⁻¹) functional groups .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 191–193 [M+1]+ for related compounds) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic inhibition data for 1-(ethanesulfonyl)pyrrolidine-2-carbonitrile derivatives targeting dipeptidyl peptidase IV (DPP-IV)?

- Methodological Answer : Contradictions in IC50 values may arise from assay conditions (e.g., substrate concentration, pH, or enzyme source). Standardize assays using recombinant human DPP-IV and fluorogenic substrates (e.g., Gly-Pro-AMC) at physiological pH (7.4) . Validate results with positive controls (e.g., sitagliptin) and perform kinetic analyses (Km/Vmax) to distinguish competitive vs. non-competitive inhibition .

Q. What computational approaches are recommended to predict the binding mode of 1-(ethanesulfonyl)pyrrolidine-2-carbonitrile to DPP-IV?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonyl group and DPP-IV’s catalytic Ser630 residue. Prioritize poses with hydrogen bonding to Tyr547 and hydrophobic contacts with Phe357 .

- MD Simulations : Conduct 100-ns simulations in explicit solvent to assess conformational stability and identify critical binding-pocket residues (e.g., Glu205, Arg125) .

Q. How should researchers design structure-activity relationship (SAR) studies to optimize the selectivity of 1-(ethanesulfonyl)pyrrolidine-2-carbonitrile analogs?

- Methodological Answer :

- Substituent Variation : Modify the ethanesulfonyl group (e.g., aryl sulfonates for enhanced π-π stacking) and pyrrolidine stereochemistry (R vs. S enantiomers) .

- Enzymatic Profiling : Test analogs against off-target proteases (e.g., DPP-8, DPP-9) to assess selectivity. Use fluorescence polarization assays for high-throughput screening .

Data Interpretation & Validation

Q. What strategies mitigate crystallographic data inconsistencies in pyrrolidine-carbonitrile derivatives?

- Methodological Answer : Cross-validate X-ray structures with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) to resolve conformational ambiguities. For flexible substituents (e.g., ethanesulfonyl), employ low-temperature crystallography (<100 K) to reduce thermal motion artifacts .

Q. How can NMR titration experiments elucidate the interaction of 1-(ethanesulfonyl)pyrrolidine-2-carbonitrile with serum albumin?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.